molecular formula C11H14O3 B14417809 1-Hydroxypropan-2-yl phenylacetate CAS No. 80550-08-9

1-Hydroxypropan-2-yl phenylacetate

Cat. No.: B14417809
CAS No.: 80550-08-9
M. Wt: 194.23 g/mol
InChI Key: DXHOVHBHSDKPAJ-UHFFFAOYSA-N
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Description

1-Hydroxypropan-2-yl phenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction between phenylacetic acid and 1-hydroxypropan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypropan-2-yl phenylacetate can be synthesized through esterification. The reaction involves the condensation of phenylacetic acid with 1-hydroxypropan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve enantioselective synthesis, which is crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypropan-2-yl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: 1-Hydroxypropan-2-yl phenylmethanol.

    Substitution: Various esters and amides.

Scientific Research Applications

1-Hydroxypropan-2-yl phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of 1-hydroxypropan-2-yl phenylacetate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release phenylacetic acid and 1-hydroxypropan-2-ol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
  • 2-Acetoxy-1-propanol
  • Ethyl phenylacetate

Uniqueness: 1-Hydroxypropan-2-yl phenylacetate is unique due to its specific ester linkage and the presence of both hydroxyl and phenylacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.

Properties

CAS No.

80550-08-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-hydroxypropan-2-yl 2-phenylacetate

InChI

InChI=1S/C11H14O3/c1-9(8-12)14-11(13)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

DXHOVHBHSDKPAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC(=O)CC1=CC=CC=C1

Origin of Product

United States

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